Dibenzo[b,d]thiophene-2-carbaldehyde chemical structure and properties
Dibenzo[b,d]thiophene-2-carbaldehyde chemical structure and properties
Introduction: The Strategic Importance of the Dibenzothiophene Scaffold
In the landscape of medicinal chemistry and materials science, the dibenzo[b,d]thiophene core is a privileged heterocyclic scaffold. Its rigid, planar, and electron-rich nature makes it an exceptional building block for creating novel therapeutic agents and advanced organic electronic materials. Dibenzo[b,d]thiophene-2-carbaldehyde, the subject of this guide, is a key derivative that introduces a reactive aldehyde functionality onto this potent core. This aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures with tailored biological and photophysical properties. This document provides a comprehensive technical overview of its structure, properties, synthesis, and applications, designed for researchers and professionals in drug discovery and materials science.
Molecular Identity and Structure
Dibenzo[b,d]thiophene-2-carbaldehyde is a tricyclic aromatic compound containing a central thiophene ring fused with two benzene rings. The aldehyde group at the 2-position is a key feature for its synthetic utility.
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Systematic Name: Dibenzo[b,d]thiophene-2-carbaldehyde
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Synonyms: dibenzo[b,d]thiophene-2-carbaldehyde
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CAS Number: 22099-23-6
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Molecular Formula: C₁₃H₈OS
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Molecular Weight: 212.27 g/mol
Caption: Chemical structure of Dibenzo[b,d]thiophene-2-carbaldehyde.
Physicochemical Properties
Understanding the physicochemical properties of Dibenzo[b,d]thiophene-2-carbaldehyde is crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Physical Form | White to Orange to Green powder to crystalline solid. | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, under an inert atmosphere. | |
| Shipping Temperature | Normal |
Synthesis and Spectroscopic Characterization
Synthetic Approach
While various methods exist for the synthesis of dibenzothiophene derivatives, a common strategy involves the formylation of the pre-formed dibenzothiophene core. A representative synthetic protocol is outlined below.
Protocol: Vilsmeier-Haack Formylation of Dibenzo[b,d]thiophene
This protocol describes a general method for the formylation of aromatic compounds, which can be adapted for the synthesis of Dibenzo[b,d]thiophene-2-carbaldehyde from dibenzo[b,d]thiophene.
Materials:
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Dibenzo[b,d]thiophene
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve dibenzo[b,d]thiophene in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Slowly add phosphorus oxychloride to the stirred solution.
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In the dropping funnel, prepare a solution of DMF in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Dibenzo[b,d]thiophene-2-carbaldehyde.
Caption: Synthetic workflow for the formylation of Dibenzo[b,d]thiophene.
Spectroscopic Data
Reference Data: Benzo[b]thiophene-2-carboxaldehyde (CAS: 3541-37-5)
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¹H-NMR (300 MHz, CDCl₃): δ = 10.08 (s, 1H, CHO), 7.99 (s, 1H, =CH), 7.95–7.84 (m, 2H, aromatic), 7.54–7.38 (m, 2H, aromatic).
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¹³C-NMR (75 MHz, CDCl₃): δ = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4.
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IR (film): ν = 2826 (w), 1672 (s, C=O stretch), 1593 (w), 1518 (m), 1432 (w), 1256 (w), 1225 (m), 1137 (m), 868 (w), 841 (w), 749 (m), 726 (m) cm⁻¹.
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GC-MS: m/z = 162 (M+), 161, 134, 133, 89.
Disclaimer: The data presented above is for Benzo[b]thiophene-2-carboxaldehyde and should be used as a reference for estimating the spectral properties of Dibenzo[b,d]thiophene-2-carbaldehyde. The additional fused benzene ring in the dibenzo structure will introduce further complexity and shifts in the observed spectra.
Reactivity and Applications
The synthetic utility of Dibenzo[b,d]thiophene-2-carbaldehyde stems from the reactivity of both the aldehyde group and the aromatic core.
Key Reactions
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Aldehyde Chemistry: The aldehyde functional group is a gateway to a multitude of chemical transformations, including:
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Oxidation: to the corresponding carboxylic acid.
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Reduction: to the primary alcohol.
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Reductive Amination: to form various amine derivatives.
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Wittig Reaction: to form alkenes.
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Condensation Reactions: such as Knoevenagel and aldol condensations, to build more complex molecular scaffolds.
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Aromatic Core Chemistry: The dibenzothiophene ring system can undergo electrophilic aromatic substitution reactions, although the existing aldehyde group will influence the regioselectivity of these transformations.
Applications in Research and Development
The dibenzothiophene scaffold is of significant interest in several high-impact research areas:
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Medicinal Chemistry: The benzothiophene core is a well-established pharmacophore found in a variety of biologically active compounds. Derivatives have shown promise as antimicrobial, anti-cancer, anti-inflammatory, and anti-convulsant agents. The ability to functionalize the dibenzothiophene core via the carbaldehyde group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
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Materials Science: The rigid and planar structure of dibenzothiophene makes it an excellent candidate for the development of organic semiconductors. These materials are crucial for applications in:
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Organic Light-Emitting Diodes (OLEDs): for displays and lighting.
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Organic Photovoltaics (OPVs): for solar energy conversion.
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Organic Field-Effect Transistors (OFETs): for flexible electronics. The carbaldehyde functionality allows for the incorporation of the dibenzothiophene unit into larger conjugated polymer systems, enabling the fine-tuning of their electronic and optical properties.
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Safety and Handling
As with all chemical reagents, proper safety precautions should be observed when handling Dibenzo[b,d]thiophene-2-carbaldehyde.
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GHS Pictogram: GHS07 (Exclamation mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
References
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Benzo[b]thiophene-2-carbaldehyde . MDPI. [Link]
